Calcium octadecylbenzenesulphonate
Description
Calcium octadecylbenzenesulphonate (CAS: 36250-83-6) is a calcium salt of octadecylbenzenesulphonic acid, characterized by an 18-carbon alkyl chain (octadecyl) attached to a benzene ring and a sulfonate group. Its molecular formula is reported as $ \text{C}{24}\text{H}{42}\text{O}3\text{S} \cdot \frac{1}{2}\text{Ca} $, though structural analysis suggests a more plausible formula of $ \text{C}{48}\text{H}{74}\text{CaO}6\text{S}_2 $ for the 2:1 calcium-sulfonate complex . This compound is lipophilic, making it suitable for applications requiring oil solubility, such as pesticide emulsifiers, lubricant additives, or specialty surfactants. Production typically involves neutralizing octadecylbenzenesulphonic acid with calcium hydroxide .
Properties
CAS No. |
36250-83-6 |
|---|---|
Molecular Formula |
C24H41CaO3S+ |
Molecular Weight |
449.7 g/mol |
IUPAC Name |
calcium;2-octadecylbenzenesulfonate |
InChI |
InChI=1S/C24H42O3S.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-24(23)28(25,26)27;/h18-19,21-22H,2-17,20H2,1H3,(H,25,26,27);/q;+2/p-1 |
InChI Key |
PILSFGHZZRRCMA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium octadecylbenzenesulphonate typically involves the neutralization of octadecylbenzenesulfonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, where the sulfonic acid reacts with the calcium source to form the calcium salt. The reaction conditions generally include maintaining a controlled temperature and pH to ensure complete neutralization and precipitation of the calcium salt.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of octadecylbenzenesulfonic acid to a reactor containing a calcium source, such as calcium hydroxide, under controlled conditions. The mixture is stirred and heated to facilitate the reaction. The resulting product is then filtered, washed, and dried to obtain the final this compound powder.
Chemical Reactions Analysis
Types of Reactions
Calcium octadecylbenzenesulphonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in acid-base reactions, given its ionic nature.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles that can replace the sulfonate group. Common reagents include alkyl halides and other electrophiles.
Acid-Base Reactions: The compound can react with strong acids or bases, leading to the formation of the corresponding sulfonic acid or calcium salt.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in substitution reactions, the product would be a new sulfonate derivative, while in acid-base reactions, the products would be the corresponding sulfonic acid or calcium salt.
Scientific Research Applications
Calcium octadecylbenzenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in the formulation of biological buffers and as a dispersing agent in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: this compound is widely used in the production of lubricants, detergents, and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of calcium octadecylbenzenesulphonate is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by forming micelles. These micelles encapsulate hydrophobic molecules, allowing them to be dispersed in aqueous solutions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic compounds.
Comparison with Similar Compounds
Structural and Molecular Differences
The primary distinction among alkylbenzenesulphonates lies in alkyl chain length and cation type. Key examples include:
Calcium Dodecylbenzenesulphonate (C12)
- Molecular Formula : $ \text{C}{36}\text{H}{58}\text{CaO}6\text{S}2 $ (2:1 calcium-sulfonate ratio)
- Molecular Weight : 691.05 g/mol
- Structure : A 12-carbon alkyl chain (dodecyl) attached to benzene sulfonate.
- Properties : Forms a brown, viscous aqueous solution (60–70% active matter) with moderate hydrophobicity .
Sodium Dodecylbenzenesulphonate (NaDDBS)
- Molecular Formula : $ \text{C}{18}\text{H}{29}\text{NaO}_3\text{S} $
- Molecular Weight : 348.5 g/mol
- Properties : Highly water-soluble due to the sodium cation; widely used in detergents .
Branched vs. Linear Isomers
- Branched isomers (e.g., CAS 70528-83-5) exhibit lower biodegradability but enhanced stability in high-temperature applications. Linear isomers are preferred in environmentally sensitive formulations .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility | Thermal Stability | Key Applications |
|---|---|---|---|---|
| Calcium octadecylbenzenesulphonate | ~850–923* | Low in water, high in oils | Moderate | Pesticide emulsifiers, lubricants |
| Calcium dodecylbenzenesulphonate | 691.05 | Soluble in water (as 60–70% solution) | Moderate | Pesticides, wetting agents |
| Sodium dodecylbenzenesulphonate | 348.5 | Highly water-soluble | Low | Detergents, industrial cleaners |
Biological Activity
Calcium octadecylbenzenesulphonate (COBS) is a surfactant with potential applications in various fields, including pharmaceuticals, agriculture, and industrial processes. This article explores its biological activity, summarizing research findings, case studies, and data tables that illustrate its effects on biological systems.
This compound is classified as an alkylbenzenesulfonate. Its chemical structure consists of a long hydrophobic hydrocarbon chain (octadecyl) attached to a benzenesulfonate group. This amphiphilic nature allows it to interact with both polar and non-polar substances, making it effective in various applications.
The biological activity of COBS is primarily attributed to its surfactant properties, which influence cell membrane integrity and function. Surfactants can alter the permeability of biological membranes, facilitating the uptake of therapeutic agents or enhancing antimicrobial activity.
- Cell Membrane Interaction : COBS can disrupt lipid bilayers, leading to increased membrane fluidity and permeability. This property has implications for drug delivery systems where enhanced absorption is desired.
- Antimicrobial Activity : Studies indicate that COBS exhibits antimicrobial properties against a range of microorganisms. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.
Antimicrobial Activity
A significant body of research focuses on the antimicrobial efficacy of COBS. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |
|---|---|---|
| Escherichia coli | 100 µg/mL | Membrane disruption |
| Staphylococcus aureus | 50 µg/mL | Membrane lysis |
| Candida albicans | 75 µg/mL | Cell wall disruption |
These findings suggest that COBS could be utilized in formulations aimed at controlling microbial growth in various settings.
Cytotoxicity Studies
While COBS shows promise as an antimicrobial agent, cytotoxicity studies are crucial for evaluating its safety profile. Research indicates that at low concentrations, COBS does not exhibit significant cytotoxic effects on mammalian cells.
- Cell Lines Tested : Human epithelial cells (HEK293), fibroblasts (NIH3T3)
- Results : IC50 values were found to be above 200 µg/mL, indicating a favorable safety margin for potential therapeutic applications.
Case Studies
Several case studies have been conducted to evaluate the practical applications of COBS in real-world scenarios:
- Agricultural Applications : A study demonstrated that COBS could enhance the efficacy of pesticide formulations by improving the penetration of active ingredients through plant cuticles.
- Pharmaceutical Formulations : Research highlighted the use of COBS as a stabilizing agent in emulsions for topical drug delivery systems, improving bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
